Phenylacetonitrile

説明

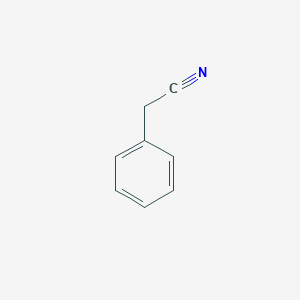

Structure

3D Structure

特性

IUPAC Name |

2-phenylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSQOBVLVYHIEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021492 | |

| Record name | Benzyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [HSDB] Faintly yellow liquid, soluble in water; [MSDSonline], Liquid | |

| Record name | Benzyl cyanide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7993 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Benzeneacetonitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034171 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

233.5 °C, 233.00 to 234.00 °C. @ 760.00 mm Hg | |

| Record name | PHENYLACETONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2103 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzeneacetonitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034171 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

102 °C, 102 °C (closed cup), 235 °F (113 °C) (Open cup) | |

| Record name | Benzyl cyanide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7993 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHENYLACETONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2103 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Miscible with oxygenated solvents., SOL IN ALL PROP IN ALC, ETHER; SOL IN ACETONE, In water, 100 mg/L at 25 °C, 0.1 mg/mL at 25 °C | |

| Record name | PHENYLACETONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2103 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzeneacetonitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034171 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.0205 | |

| Record name | PHENYLACETONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2103 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.08 [mmHg], 0.089 mm Hg at 25 °C /Extrapolated/ | |

| Record name | Benzyl cyanide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7993 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHENYLACETONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2103 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless oily liquid | |

CAS No. |

140-29-4 | |

| Record name | Phenylacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl cyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetonitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23G40PRP93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENYLACETONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2103 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzeneacetonitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034171 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-23.8 °C | |

| Record name | PHENYLACETONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2103 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzeneacetonitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034171 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Phenylacetonitrile: Fundamental Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylacetonitrile, also commonly known as benzyl (B1604629) cyanide, is a versatile organic compound that serves as a crucial intermediate in the synthesis of a wide array of chemical products, ranging from pharmaceuticals and agrochemicals to fragrances and dyes. Its unique molecular structure, featuring a reactive nitrile group and an acidic methylene (B1212753) bridge adjacent to a phenyl ring, imparts a rich and varied chemical reactivity. This technical guide provides a comprehensive overview of the fundamental properties of this compound, its characteristic reactions, and detailed experimental protocols for its key transformations. This document is intended to be a valuable resource for researchers, chemists, and professionals involved in drug development and chemical synthesis.

Fundamental Properties

This compound is a colorless to pale yellow oily liquid with a distinct aromatic odor. It is sparingly soluble in water but miscible with many organic solvents. Below is a summary of its key physical and chemical properties.

Physical and Chemical Properties

| Property | Value | References |

| Molecular Formula | C₈H₇N | |

| Molecular Weight | 117.15 g/mol | |

| CAS Number | 140-29-4 | |

| Appearance | Colorless to pale yellow oily liquid | |

| Odor | Aromatic | |

| Melting Point | -24 °C | |

| Boiling Point | 233-234 °C at 760 mmHg | |

| Density | 1.015 g/mL at 25 °C | |

| Solubility in Water | Insoluble | |

| Solubility in Organic Solvents | Soluble in ethanol (B145695) and ether | |

| Vapor Pressure | 0.1 mmHg at 20 °C | |

| Flash Point | 102 °C (closed cup) | |

| Refractive Index (n²⁰/D) | 1.523 | |

| pKa (strongest acidic) | 14.33 |

Spectroscopic Data

The structural features of this compound can be readily identified through various spectroscopic techniques.

| Spectroscopy | Characteristic Peaks/Signals | References |

| ¹H NMR (CDCl₃) | δ ~7.3 (m, 5H, Ar-H), 3.7 (s, 2H, CH₂) | |

| ¹³C NMR (CDCl₃) | δ ~131.0 (Ar-C), 129.0 (Ar-C), 128.0 (Ar-C), 127.5 (Ar-C), 118.0 (CN), 23.5 (CH₂) | |

| Infrared (IR) | ~3030 cm⁻¹ (aromatic C-H stretch), ~2250 cm⁻¹ (C≡N stretch), ~1600, 1495, 1450 cm⁻¹ (aromatic C=C stretch) | |

| Mass Spectrometry (EI) | m/z 117 (M⁺), 90 ([M-HCN]⁺), 65 |

Reactivity and Key Transformations

The reactivity of this compound is primarily centered around two key features: the nitrile group and the adjacent benzylic methylene group. The electron-withdrawing nature of the nitrile group renders the methylene protons acidic, making this position susceptible to deprotonation and subsequent alkylation or condensation reactions. The nitrile group itself can undergo hydrolysis, reduction, and addition reactions.

Caption: Logical relationship of this compound's reactive sites.

Reactions of the Active Methylene Group

The protons on the carbon atom adjacent to the phenyl ring and the nitrile group are acidic and can be readily removed by a base to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

Alkylation of the α-carbon is a common and synthetically useful reaction. Phase-transfer catalysis is often employed for efficient mono-alkylation.

An In-depth Technical Guide to the Physicochemical Properties of Phenylacetonitrile (CAS 140-29-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylacetonitrile (CAS 140-29-4), also known as benzyl (B1604629) cyanide, is a versatile organic compound with a central role in a multitude of chemical syntheses. Its utility spans the production of pharmaceuticals, agrochemicals, dyes, and fragrances. A thorough understanding of its physicochemical properties is paramount for its safe handling, effective use in reactions, and for predicting its environmental fate and biological interactions. This technical guide provides a comprehensive overview of the core physicochemical data of this compound, detailed experimental methodologies for their determination, and visual representations of relevant biological pathways.

Physicochemical Data of this compound

The following tables summarize the key physicochemical properties of this compound, compiled from various scientific and regulatory sources.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇N | [1] |

| Molecular Weight | 117.15 g/mol | [1] |

| Appearance | Colorless to light yellow oily liquid | [1] |

| Odor | Aromatic | [1][2] |

| Melting Point | -24 °C | |

| Boiling Point | 233-234 °C at 760 mmHg | |

| Density | 1.015 g/mL at 25 °C | [1] |

| Vapor Pressure | 0.089 mmHg at 25 °C | [3] |

Table 2: Solubility and Partitioning

| Property | Value | Source(s) |

| Water Solubility | Insoluble (100 mg/L at 25 °C) | [3] |

| Solubility in Organic Solvents | Miscible with ethanol (B145695) and ether | [1] |

| LogP (Octanol-Water Partition Coefficient) | 1.56 | [3] |

Table 3: Safety and Reactivity Data

| Property | Value | Source(s) |

| Flash Point | 102 °C (closed cup) | [2] |

| Reactivity | Reacts with strong acids, strong bases, strong oxidizing agents, and strong reducing agents. Can react vigorously with sodium hypochlorite. | [4] |

| Decomposition | Emits very toxic fumes of hydrogen cyanide and nitrogen oxides when heated to decomposition. | [1] |

Table 4: Optical Properties

| Property | Value | Source(s) |

| Refractive Index (n²⁰/D) | 1.523 | [1] |

Experimental Protocols for Physicochemical Property Determination

The following are detailed methodologies for determining the key physicochemical properties of this compound, based on internationally recognized OECD guidelines. These protocols are designed to ensure data quality and comparability.

Melting Point Determination (OECD Guideline 102)[6][7][8][9][10]

The melting point is determined as the temperature at which the phase transition from solid to liquid occurs at atmospheric pressure.

Method: Capillary Method

-

Sample Preparation: A small amount of finely powdered this compound is introduced into a glass capillary tube, sealed at one end. The tube is tapped to pack the sample to a height of 2-4 mm.

-

Apparatus: A melting point apparatus with a heated block or oil bath and a calibrated thermometer or temperature sensor is used.

-

Procedure: The capillary tube is placed in the heating block/bath. The temperature is raised at a steady rate (e.g., 1-2 °C/min) near the expected melting point.

-

Data Recording: The temperature at which the first signs of melting are observed and the temperature at which the last solid particle disappears are recorded as the melting range. For a pure substance, this range should be narrow.

Boiling Point Determination (OECD Guideline 103)[11][12][13][14]

The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Method: Ebulliometer Method

-

Apparatus: An ebulliometer, a device for precise measurement of boiling points, is used. It consists of a boiling flask, a condenser, and a thermometer or thermocouple placed in the vapor phase.

-

Procedure: this compound is placed in the boiling flask. The liquid is heated to a steady boil, ensuring that the vapor and liquid are in equilibrium.

-

Data Recording: The temperature of the vapor is recorded when it remains constant. The atmospheric pressure is also recorded, and the boiling point is corrected to standard pressure (101.325 kPa) if necessary.

Density Determination (OECD Guideline 109)[15][16][17][18][19]

Density is the mass of a substance per unit volume.

Method: Oscillating Densimeter

-

Principle: A U-shaped tube is electronically excited to oscillate at its characteristic frequency. This frequency changes when the tube is filled with a liquid, and the change is proportional to the density of the liquid.

-

Procedure: The instrument is calibrated with two substances of known density (e.g., dry air and degassed water). The sample of this compound is then introduced into the clean, dry tube.

-

Data Recording: The instrument measures the oscillation period and calculates the density. The temperature of the sample must be precisely controlled and recorded.

Water Solubility Determination (OECD Guideline 105)[20][21][22][23][24]

Water solubility is the saturation mass concentration of a substance in water at a given temperature.

Method: Flask Method (for solubilities > 10⁻² g/L)

-

Procedure: An excess amount of this compound is added to a flask containing purified water. The flask is agitated at a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours).

-

Separation: The mixture is centrifuged or filtered to separate the aqueous phase from the undissolved this compound.

-

Analysis: The concentration of this compound in the clear aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Vapor Pressure Determination (OECD Guideline 104)[25][26][27][28]

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature.

Method: Static Method

-

Apparatus: The sample is placed in a thermostatically controlled container connected to a pressure measuring device.

-

Procedure: The sample is degassed to remove impurities. The container is heated to the desired temperature, and the system is allowed to reach equilibrium.

-

Data Recording: The pressure inside the container is measured. Measurements are taken at several temperatures to establish the vapor pressure curve.

Refractive Index Determination

The refractive index is a dimensionless number that describes how light propagates through a substance.

Method: Abbe Refractometer

-

Apparatus: An Abbe refractometer is used, which measures the critical angle of refraction of a thin layer of the liquid sample between two prisms.

-

Procedure: A few drops of this compound are placed on the surface of the measuring prism. The instrument is adjusted to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.

-

Data Recording: The refractive index is read directly from the instrument's scale. The temperature must be controlled and recorded, as the refractive index is temperature-dependent.

Flash Point Determination (EC Guideline A.9)

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air.

Method: Pensky-Martens Closed Cup Tester

-

Apparatus: A closed cup apparatus where the sample is heated at a slow, constant rate with stirring. A small flame is periodically directed into the vapor space.

-

Procedure: The sample cup is filled with this compound to the specified level. The lid is closed, and the sample is heated. At regular temperature intervals, the test flame is applied.

-

Data Recording: The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite.

Octanol-Water Partition Coefficient (LogP) Determination (OECD Guideline 107 & 117)[29][30][31][32]

LogP is a measure of the lipophilicity of a compound and its preference for a non-polar versus a polar solvent.

Method: Shake Flask Method (OECD 107)

-

Procedure: A solution of this compound in either n-octanol or water is prepared and placed in a vessel with a known volume of the other solvent. The vessel is shaken to facilitate partitioning until equilibrium is reached.

-

Separation: The two phases are separated by centrifugation.

-

Analysis: The concentration of this compound in both the n-octanol and water phases is determined by a suitable analytical method.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Method: HPLC Method (OECD 117)

-

Principle: The retention time of a substance on a reversed-phase HPLC column is correlated with its LogP value.

-

Procedure: The HPLC system is calibrated using a series of reference compounds with known LogP values. This compound is then injected onto the column, and its retention time is measured.

-

Calculation: The LogP of this compound is determined by interpolating its retention time on the calibration curve.

Biological Pathways and Experimental Workflows

This compound is involved in various biological processes, from biosynthesis in plants to its role as a signaling molecule in insects.

Biosynthesis of this compound in Plants

In some plants, such as loquat (Rhaphiolepis bibas), this compound is synthesized from the amino acid L-phenylalanine. This pathway is a defense mechanism against herbivores.[5]

Caption: Biosynthesis of this compound from L-Phenylalanine in plants.

Metabolism of this compound in Mammals

In mammals, this compound is metabolized primarily in the liver. The main pathway involves the release of cyanide, which is then detoxified to thiocyanate. A minor pathway involves hydrolysis to phenylacetic acid.

Caption: Metabolic pathways of this compound in mammals.

Pheromonal Signaling of this compound in Locusts

In migratory locusts (Locusta migratoria), this compound acts as an olfactory aposematic signal, warning of toxicity and deterring cannibalism.[6][7][8] It is detected by a specific olfactory receptor, OR70a.[6][8] The general mechanism of insect olfactory signaling involves the binding of the pheromone to an olfactory receptor, which can trigger either an ionotropic or a metabotropic cascade.

Caption: A generalized metabotropic signaling pathway for this compound in locusts.

Conclusion

This technical guide provides a consolidated resource for the essential physicochemical properties of this compound (CAS 140-29-4). The presented data, structured for clarity and supported by standardized experimental methodologies, will aid researchers, scientists, and drug development professionals in the safe and effective application of this important chemical intermediate. The inclusion of relevant biological pathways offers a broader context for its significance in natural systems and potential toxicological considerations.

References

- 1. This compound | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.ie [fishersci.ie]

- 3. mVOC 4.0 [bioinformatics.charite.de]

- 4. This compound, LIQUID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Herbivore-induced this compound is biosynthesized from de novo-synthesized L-phenylalanine in the giant knotweed, Fallopia sachalinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Toxin protects migratory locusts from cannibalism [mpg.de]

- 7. This compound in locusts facilitates an antipredator defense by acting as an olfactory aposematic signal and cyanide precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Locusts employ neuronal sensory prioritization to reconcile two conflicting olfactory signals while aggregating - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the reaction mechanism of Phenylacetonitrile

An In-depth Technical Guide to the Reaction Mechanisms of Phenylacetonitrile

Introduction

This compound, also known as benzyl (B1604629) cyanide or α-tolunitrile, is a versatile organic compound with the chemical formula C₆H₅CH₂CN.[1] It serves as a critical precursor and building block in the synthesis of numerous pharmaceuticals, agrochemicals, fragrances, and other fine chemicals.[1][2] The synthetic utility of this compound stems from the reactivity of two key functional groups: the "active methylene" unit (the -CH₂- group adjacent to both the phenyl ring and the nitrile) and the nitrile group (-C≡N) itself.[1] The acidic protons of the methylene (B1212753) group allow for the formation of a resonance-stabilized carbanion, facilitating a wide range of carbon-carbon bond-forming reactions. The nitrile group can undergo hydrolysis, reduction, and additions with organometallic reagents. This guide provides a detailed investigation into the core reaction mechanisms of this compound, complete with experimental protocols, quantitative data, and pathway visualizations for researchers and drug development professionals.

α-Alkylation of the Methylene Group

The protons on the carbon adjacent to the phenyl and nitrile groups are acidic, enabling deprotonation by a base to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile that can react with electrophiles, most commonly alkyl halides, in an SN2 reaction to form α-substituted phenylacetonitriles. A common challenge in this reaction is over-alkylation, where the mono-alkylated product, which still possesses an acidic proton, undergoes a second alkylation.[3]

General Mechanism

The reaction proceeds via the formation of the carbanion, followed by nucleophilic attack on an alkylating agent.

References

The Multifaceted Biological Activities of Substituted Phenylacetonitriles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylacetonitrile compounds represent a versatile class of molecules with a broad spectrum of biological activities. This technical guide provides an in-depth overview of their anticancer, antimicrobial, and neurogenesis-promoting properties. The information is structured to facilitate research and development, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of key signaling pathways.

Anticancer Activity

Substituted phenylacetonitriles, particularly 2-phenylacrylonitrile (B1297842) derivatives, have emerged as potent anticancer agents. Their primary mechanism of action often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative substituted this compound compounds against various cancer cell lines.

| Compound ID | Substitution Pattern | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

| 1g2a | 2-phenylacrylonitrile derivative | HCT116 (Colon) | 5.9 nM | [1][2] |

| BEL-7402 (Liver) | 7.8 nM | [1][2] | ||

| Compound 2b | Methoxy-substituted phenylacrylonitrile | MCF-7 (Breast) | 34 µM | [3] |

| Compound 2a | Methoxy-substituted phenylacrylonitrile | MCF-7 (Breast) | 44 µM | [3] |

| (Z)-2-(3,4-dichlorophenyl)-3-(1H-indol-5-yl)acrylonitrile | 2-phenylacrylonitrile derivative | Various | Average GI₅₀: 0.53 µM | [4] |

| (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile | 2-phenylacrylonitrile derivative | MCF-7 (Breast, ER+ve) | 0.127 µM | [5] |

| MDA-MB-231 (Breast, ER-ve) | 34 µM | [5] |

Signaling Pathway: Tubulin Polymerization Inhibition and Apoptosis

The anticancer activity of many this compound derivatives stems from their ability to disrupt microtubule dynamics by inhibiting tubulin polymerization. This leads to a cascade of events culminating in apoptotic cell death.

Antimicrobial Activity

Certain substituted phenylacetonitriles have demonstrated notable activity against various bacterial strains. The mechanism of action is thought to involve the disruption of essential cellular processes in microorganisms.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected this compound derivatives against different bacterial species.

| Compound ID | Substitution Pattern | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

| Compound 2c | Methoxy-substituted phenylacrylonitrile | Bacillus subtilis | 2.5 (mg/mL) | [3] |

| Staphylococcus aureus | 5 (mg/mL) | [3] | ||

| N-(4-chlorophenyl)-2-chloroacetamide | Chloroacetamide derivative | Staphylococcus aureus | - | [6] |

| MRSA | - | [6] | ||

| N-(4-fluorophenyl)-2-chloroacetamide | Chloroacetamide derivative | Staphylococcus aureus | - | [6] |

| MRSA | - | [6] | ||

| N-(3-bromophenyl)-2-chloroacetamide | Chloroacetamide derivative | Staphylococcus aureus | - | [6] |

| MRSA | - | [6] |

Note: Specific MIC values for the chloroacetamide derivatives were not provided in the source material, but they were reported to be among the most active.

Neurogenesis-Promoting Activity

A fascinating and more recently discovered activity of some diphenyl acrylonitrile (B1666552) derivatives is their ability to promote adult hippocampal neurogenesis. These compounds have shown the potential to stimulate the proliferation of progenitor cells and their differentiation into mature neurons.

Quantitative Neurogenesis-Promoting Activity Data

The table below highlights the activity of specific diphenyl acrylonitrile compounds in promoting neurogenesis.

| Compound ID | Scaffold | Activity | Reference |

| 29b | Diphenyl acrylonitrile | Showed better activity than NSI-189 in promoting newborn cell differentiation. | [7][8][9] |

| 32a | Diphenyl acrylonitrile | Showed better activity than NSI-189 in promoting newborn cell differentiation. | [7][8][9] |

| 32b | Diphenyl acrylonitrile | Most potent; showed better activity than NSI-189 and had an excellent brain to plasma AUC ratio (B/P = 1.6). | [7][8][9] |

Signaling Pathways in Neurogenesis

While the exact molecular targets are still under investigation, the promotion of neurogenesis by these compounds likely involves the modulation of key signaling pathways that regulate neural stem cell proliferation and differentiation, such as the Brain-Derived Neurotrophic Factor (BDNF) and serotonin (B10506) pathways.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of substituted this compound compounds.

Synthesis of 2-Phenylacrylonitrile Derivatives via Knoevenagel Condensation

The Knoevenagel condensation is a widely used method for the synthesis of 2-phenylacrylonitrile derivatives.[3]

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

Substituted this compound (1.0 mmol)

-

Base catalyst (e.g., sodium methoxide, piperidine, or nickel nitrate)

-

Solvent (e.g., methanol, water)

Procedure:

-

Dissolve the aromatic aldehyde and substituted this compound in the chosen solvent in a round-bottom flask.

-

Add a catalytic amount of the base to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product can be isolated by precipitation with cold water, followed by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

-

96-well microtiter plates

-

Cancer cell lines

-

Complete culture medium

-

Substituted this compound compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of tubulin into microtubules.

Materials:

-

Purified tubulin protein (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

-

GTP solution (100 mM)

-

Glycerol

-

Test compounds

-

Temperature-controlled microplate reader

Procedure:

-

Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer with 1 mM GTP and 10% glycerol.

-

Add the test compound at various concentrations to the wells of a 96-well plate.

-

Add the tubulin solution to the wells to initiate the reaction.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

Plot the absorbance versus time to obtain polymerization curves and determine the effect of the compound.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial strains

-

Mueller-Hinton Broth (MHB) or other suitable broth

-

Test compounds

-

Bacterial inoculum standardized to 5 x 10⁵ CFU/mL

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the broth in a 96-well plate.

-

Inoculate each well with the standardized bacterial suspension.

-

Include positive (no drug) and negative (no bacteria) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[11]

Experimental and Synthetic Workflows

The discovery and development of novel substituted this compound compounds typically follow a structured workflow, from initial synthesis to comprehensive biological evaluation.

Conclusion

Substituted phenylacetonitriles are a promising class of compounds with diverse and potent biological activities. Their synthetic accessibility and the potential for chemical modification make them attractive scaffolds for the development of novel therapeutics. This guide provides a foundational resource for researchers to explore the potential of these compounds further, with a clear presentation of quantitative data, detailed experimental protocols, and an understanding of the underlying mechanisms of action. Continued investigation into the structure-activity relationships and signaling pathways of substituted phenylacetonitriles is warranted to unlock their full therapeutic potential.

References

- 1. The tubulin polymerization inhibitor gambogenic acid induces myelodysplastic syndrome cell apoptosis through upregulation of Fas expression mediated by the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. [PDF] MJ-29 Inhibits Tubulin Polymerization, Induces Mitotic Arrest, and Triggers Apoptosis via Cyclin-Dependent Kinase 1-Mediated Bcl-2 Phosphorylation in Human Leukemia U937 Cells | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of Novel Diphenyl Acrylonitrile Derivatives That Promote Adult Rats' Hippocampal Neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of Novel Diphenyl Acrylonitrile Derivatives That Promote Adult Rats’ Hippocampal Neurogenesis - Beijing Institute of Technology [pure.bit.edu.cn:443]

- 10. scispace.com [scispace.com]

- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenylacetonitrile: A Versatile C₂ Synthon for the Synthesis of Novel Heterocycles

An In-depth Technical Guide for Researchers and Drug Development Professionals

Phenylacetonitrile (PAN), also known as benzyl (B1604629) cyanide, stands as a cornerstone in synthetic organic chemistry, primarily due to the unique reactivity of its α-methylene group.[1] Activated by the adjacent phenyl ring and the electron-withdrawing nitrile functionality, the protons on this carbon are acidic, facilitating a wide range of C-C bond-forming reactions.[1] This inherent reactivity makes this compound an invaluable and versatile C₂ building block for the construction of a diverse array of heterocyclic scaffolds, many of which are central to medicinal chemistry and drug discovery.[2][3] This guide explores the utility of this compound in synthesizing key heterocyclic systems, presenting detailed experimental protocols, quantitative data, and visual pathways to serve as a comprehensive resource for chemical and pharmaceutical research.

Core Reactivity and Synthetic Applications

The synthetic utility of this compound is rooted in the ease of deprotonation of its active methylene (B1212753) unit by a base, generating a stabilized carbanion.[1][2] This nucleophilic intermediate readily participates in various transformations, including alkylations, acylations, condensations, and cycloadditions, opening pathways to a multitude of heterocyclic structures.[1][2] Its role as a precursor is pivotal in the synthesis of pharmaceuticals such as the anticonvulsant Phenobarbital, the opioid analgesic Pethidine, and the CNS stimulant Methylphenidate.[1][3][4]

Synthesis of Five-Membered Heterocycles

This compound is a proficient starting material for constructing five-membered heterocyclic rings like furans, thiophenes, and pyrazoles. These reactions often leverage the active methylene group for initial condensation, followed by intramolecular cyclization.

Furan Derivatives: The Synthesis of 2-Amino-5-phenyl-3-furonitrile

A notable example is the two-step synthesis of 2-Amino-5-phenyl-3-furonitrile, a valuable scaffold in medicinal chemistry.[5] The process begins with a Claisen condensation, followed by a base-catalyzed condensation and cyclization sequence.[5]

| Step | Reaction | Reactants | Product | Catalyst/Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Purity (%) | Ref |

| 1 | Claisen Condensation | This compound, Ethyl Benzoate | Phenacyl Cyanide | Sodium Ethoxide | Ethanol (B145695) | 4 | 80 | 75-85 | >95 | [5] |

| 2 | Condensation-Cyclization | Phenacyl Cyanide, Malononitrile | 2-Amino-5-phenyl-3-furonitrile | Piperidine | Ethanol | 6 | 80 | 80-90 | >98 | [5] |

Step 1: Synthesis of Phenacyl Cyanide (Intermediate) [5]

-

Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add this compound dropwise to the sodium ethoxide solution at room temperature.

-

Subsequently, add ethyl benzoate to the reaction mixture.

-

Heat the mixture to reflux (approx. 80°C) for 4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in water and wash the aqueous layer with diethyl ether to remove unreacted ethyl benzoate.

-

Acidify the aqueous layer with dilute acid to precipitate the product, which is then filtered, washed with water, and dried.

Step 2: Synthesis of 2-Amino-5-phenyl-3-furonitrile [5]

-

In a round-bottom flask, dissolve the phenacyl cyanide intermediate and malononitrile in ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Heat the reaction mixture to reflux (approx. 80°C) for 6 hours, monitoring by TLC.

-

Upon completion, cool the mixture to room temperature to induce precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold ethanol and then deionized water.

-

Dry the final product under vacuum. Recrystallization from ethanol can be performed for further purification.

Thiophene (B33073) Derivatives: The Gewald Reaction

The Gewald aminothiophene synthesis is a powerful multicomponent reaction for producing highly substituted 2-aminothiophenes.[6] It involves the base-catalyzed condensation of an α-cyanoester (like this compound) with a ketone or aldehyde and elemental sulfur.[6][7] This one-pot synthesis is highly efficient and atom-economical.

| α-Cyano Compound | Carbonyl Compound | Base | Solvent | Product | Yield (%) | Ref |

| 2-(4-Oxo-4,5-dihydrothiazol-2-yl)acetonitrile | Cyclopentanone (B42830) | Triethylamine | Ethanol | 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene derivative | 80 | [7][8] |

-

A mixture of 2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile (10 mmol), cyclopentanone (10 mmol), and elemental sulfur (12 mmol) is prepared in ethanol (30 mL).

-

Triethylamine (5 mL) is added, and the mixture is stirred at room temperature for 3-4 hours.

-

The solid product that forms is collected by filtration, washed with cold ethanol, and dried.

-

The crude product is recrystallized from an appropriate solvent (e.g., dioxane) to afford the pure thiophene derivative.

Synthesis of Six-Membered Heterocycles

This compound is also instrumental in synthesizing six-membered nitrogen-containing heterocycles, such as pyridines and pyrimidines, which are prevalent in pharmaceuticals.[3][9]

Pyridine Derivatives: Synthesis of α-Phenyl-α-(2-pyridyl)acetonitrile

This reaction is a key step in the synthesis of drugs like Methylphenidate.[3][4] It involves the alkylation of the this compound carbanion with a halopyridine.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Phenylacetonitrile|For Research [benchchem.com]

- 3. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 7. researchgate.net [researchgate.net]

- 8. The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile [scirp.org]

- 9. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]

A Technical Guide to Novel Synthetic Routes for Phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Phenylacetonitrile, also known as benzyl (B1604629) cyanide, is a pivotal intermediate in the synthesis of a wide range of pharmaceuticals, agrochemicals, and fragrances. The development of new, efficient, and environmentally benign synthetic routes to this important compound is a continuous endeavor in chemical research. This technical guide provides an in-depth overview of recently developed and novel synthetic methodologies for the production of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction pathways.

Catalytic Ammoxidation of Styrene (B11656) Oxide

A promising green alternative to traditional methods, the catalytic ammoxidation of styrene oxide utilizes readily available starting materials and avoids the use of highly toxic cyanide reagents. This method involves the reaction of styrene oxide with ammonia (B1221849) in a continuous flow system using a heterogeneous catalyst.

Experimental Protocol

The synthesis is typically carried out in a fixed-bed reactor. A solution of styrene oxide in a solvent such as toluene (B28343) is mixed with a stream of ammonia gas and passed over a heated catalyst bed. The catalyst often consists of a mixed metal oxide, such as Zn-Cr/γ-Al₂O₃, supported on a high-surface-area material.[1][2]

Catalyst Preparation (Zn-Cr/γ-Al₂O₃): A solution of zinc nitrate (B79036) and chromium nitrate is prepared in deionized water. This solution is then used to impregnate γ-alumina pellets. The impregnated pellets are dried overnight in an oven at 110-120°C, followed by calcination in air at 500-600°C for several hours. The weight percentage of the metal oxides on the support is a critical parameter for catalyst activity.

Reaction Procedure: The fixed-bed reactor is packed with the prepared catalyst. The system is first purged with an inert gas like nitrogen. The reactor is then heated to the desired reaction temperature. A solution of styrene oxide in toluene (e.g., 20% w/w) is fed into the reactor using a high-performance liquid chromatography (HPLC) pump, while ammonia gas is simultaneously introduced at a controlled flow rate. The reaction products are collected at the reactor outlet, and the this compound is isolated by distillation.

Quantitative Data

| Parameter | Value | Reference |

| Catalyst | Zn₃₀.₁Cr₄.₃/γ-Al₂O₃ | [1][2] |

| Temperature | 350-450 °C | [3] |

| Pressure | Atmospheric | [1][2] |

| Styrene Oxide Conversion | 100% | [3] |

| This compound Yield | up to 87.9% | [3] |

| Styrene Oxide:Ammonia Molar Ratio | 1:10 to 1:30 | [3] |

| Gas Hourly Space Velocity (GHSV) | 500-600 h⁻¹ | [3] |

Reaction Pathway

Catalytic conversion of styrene oxide to this compound.

Phase-Transfer Catalyzed Cyanation of Benzyl Halides

The reaction of benzyl halides with alkali metal cyanides is a classical and widely used industrial method for synthesizing this compound.[4] The use of phase-transfer catalysts (PTCs) significantly enhances the reaction rate and yield by facilitating the transfer of the cyanide anion from the aqueous phase to the organic phase where the benzyl halide is soluble.

Experimental Protocol

In a typical procedure, benzyl chloride is dissolved in an organic solvent (e.g., toluene or acetonitrile). An aqueous solution of sodium cyanide is prepared separately. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., benzyltriethylammonium chloride) or a crown ether, is added to the reaction mixture. The biphasic mixture is then vigorously stirred and heated to reflux for several hours. After the reaction is complete, the organic layer is separated, washed with water to remove any remaining cyanide salts, and the solvent is evaporated. The crude this compound is then purified by vacuum distillation.

Reaction Procedure: A mixture of benzyl chloride (0.005 mol), sodium cyanide (0.010 mol), and a phase-transfer catalyst (e.g., 0.0005 mol of a suitable quaternary ammonium salt) in acetonitrile (B52724) (15 mL) is stirred at reflux for 3 hours.[4] The reaction progress can be monitored by gas chromatography. Upon completion, the mixture is poured into water and extracted with petroleum ether. The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound.

Quantitative Data

| Parameter | Value | Reference |

| Substrate | Benzyl Chloride | [4][5] |

| Reagent | Sodium Cyanide | [4] |

| Catalyst | Benzyltriethylammonium chloride | [5] |

| Solvent | Acetonitrile or Toluene/Water (biphasic) | [4][6] |

| Temperature | Reflux (e.g., ~82°C for acetonitrile) | [4] |

| Reaction Time | 3-6 hours | [4] |

| Yield | >90% | [6] |

Reaction Workflow

Phase-transfer catalysis workflow for this compound synthesis.

Synthesis from L-Phenylalanine

This method provides a "greener" route to this compound, starting from a readily available amino acid and avoiding the use of highly toxic metal cyanides. The synthesis involves the oxidative decarboxylation of L-phenylalanine using sodium dichloroisocyanurate (NaDCC).

Experimental Protocol

L-Phenylalanine is dissolved in an aqueous sodium hydroxide (B78521) solution and cooled in an ice bath. A solution of sodium dichloroisocyanurate dihydrate is then added dropwise while maintaining the temperature below 10°C. The reaction mixture is stirred for several hours at room temperature. The pH is monitored, and upon completion, any excess oxidizing agent is quenched with sodium bisulfite. The product is then extracted with an organic solvent like dichloromethane. The organic extracts are washed, dried, and the solvent is evaporated to give crude this compound, which is then purified by vacuum distillation.[7]

Detailed Procedure: Phenylalanine (15.62 g, 94.5 mmol) is dissolved in 50 mL of 1.89 M sodium hydroxide and 50 mL of water in a beaker equipped with a magnetic stirrer and a thermometer. The solution is cooled to approximately 5°C in an ice bath. Sodium dichloroisocyanurate dihydrate (24.23 g, 94.5 mmol) is dissolved in 150-160 mL of water at room temperature and added dropwise to the phenylalanine solution, ensuring the temperature remains below 10°C. The mixture is stirred in the ice bath for about 45 minutes and then at room temperature for 5 hours. The reaction is quenched with a 10% sodium bisulfite solution. The mixture is filtered, and the filtrate is extracted with dichloromethane. The combined organic layers are washed with 5% sodium bisulfite, 5% potassium carbonate, and brine, then dried over sodium sulfate. The solvent is removed by distillation, and the crude product is purified by vacuum distillation to yield pure this compound.[7]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | L-Phenylalanine | [7] |

| Oxidizing Agent | Sodium Dichloroisocyanurate Dihydrate | [7] |

| Solvent | Water | [7] |

| Temperature | < 10 °C (addition), then room temperature | [7] |

| Reaction Time | ~6 hours | [7] |

| Yield | 75-80% | [7] |

Logical Relationship Diagram

Synthesis of this compound from L-phenylalanine.

α-Alkylation of Arylacetonitriles with Benzyl Alcohols

A modern approach to substituted phenylacetonitriles involves the direct α-alkylation of a starting arylacetonitrile with a benzyl alcohol. This "borrowing hydrogen" methodology is often catalyzed by transition metal complexes, such as those of copper or nickel, and offers a more atom-economical route compared to traditional methods that require pre-functionalization of the starting materials.

Experimental Protocol

In a typical procedure, an arylacetonitrile, a benzyl alcohol, a base (e.g., potassium tert-butoxide), and a catalyst system (e.g., CuCl₂ and a ligand like TMEDA, or a nickel complex) are combined in a suitable solvent such as toluene in a sealed tube under an inert atmosphere. The reaction mixture is heated at a high temperature (e.g., 120-140°C) for an extended period (e.g., 24-36 hours). After cooling, the reaction mixture is worked up by adding a solvent like ethyl acetate, and the organic layer is washed and concentrated. The resulting product is then purified by column chromatography.[8][9][10]

General Procedure (Copper-catalyzed): this compound (0.5 mmol), benzyl alcohol (1 mmol), CuCl₂ (5 mol%), TMEDA (5 mol%), and t-BuOK (30 mol%) are combined in toluene (1 mL) in a sealed tube under an argon atmosphere. The mixture is heated at 140°C for 24 hours. After cooling, the reaction mixture is diluted with ethyl acetate, and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[9]

Quantitative Data

| Parameter | Value (Copper-catalyzed) | Value (Nickel-catalyzed) | Reference |

| Catalyst | CuCl₂/TMEDA | Ni(acac)₂/Phenanthroline | [9][10] |

| Base | t-BuOK (catalytic) | K₂CO₃ or NaOH (stoichiometric) | [8][10] |

| Solvent | Toluene | Toluene | [8][10] |

| Temperature | 140 °C | 130-140 °C | [9][10] |

| Reaction Time | 24 hours | 36 hours | [9][10] |

| Yield | up to 99% | up to 95% | [8][10] |

Signaling Pathway

"Borrowing Hydrogen" catalytic cycle for α-alkylation.

Biosynthetic Pathway from L-Phenylalanine

A truly green and cyanide-free approach to this compound involves its biosynthesis in engineered microorganisms, such as E. coli. This method utilizes enzymes from plant metabolic pathways to convert L-phenylalanine into this compound.

Experimental Protocol

This is a whole-cell biocatalytic process. E. coli is genetically engineered to express the necessary enzymes. Typically, this involves introducing genes encoding a cytochrome P450 enzyme (like CYP79A2 from Arabidopsis thaliana) and an aldoxime dehydratase. The engineered bacteria are cultured in a suitable growth medium. Once the cells have reached an appropriate density, they are induced to express the recombinant enzymes. L-phenylalanine is then added to the culture, and the cells convert it to this compound, which can be extracted from the culture medium.[11]

General Procedure: An E. coli strain co-expressing CYP79A2 and an aldoxime dehydratase is cultured in a fermenter. After induction of protein expression, L-phenylalanine is fed to the culture. The biotransformation is allowed to proceed for a set period, after which the cells are separated from the culture broth. The this compound is then extracted from the broth using an organic solvent and purified.

Quantitative Data

| Parameter | Value | Reference |

| Substrate | L-Phenylalanine | [11] |

| Biocatalyst | Engineered E. coli expressing CYP79A2 and Aldoxime Dehydratase | [11] |

| Medium | Standard bacterial growth medium | [11] |

| Temperature | 30-37 °C | [11] |

| pH | ~7.0 | [11] |

| Yield | Dependent on strain and fermentation conditions | [11] |

Enzymatic Pathway

Biosynthetic pathway to this compound.

This guide provides a comprehensive overview of several modern and novel synthetic routes to this compound. The choice of a particular method will depend on factors such as the desired scale of production, cost of starting materials and reagents, and environmental and safety considerations. The development of catalytic and biosynthetic routes marks a significant step towards more sustainable and safer production of this important chemical intermediate.

References

- 1. Synthesis of this compound by amination of styrene oxide catalyzed by a bimetallic catalyst Zn₃₀.₁Cr₄.₃/γ-Al₂O₃ [agris.fao.org]

- 2. Synthesis of this compound by amination of styrene oxide catalyzed by a bimetallic catalyst Zn30.1Cr4.3/γ-Al2O3 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. CN102329248B - Method for synthesizing this compound and catalyst used by same - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. scispace.com [scispace.com]

- 7. Sciencemadness Discussion Board - this compound from Phenylalanine - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. researchgate.net [researchgate.net]

- 9. helios.eie.gr [helios.eie.gr]

- 10. rsc.org [rsc.org]

- 11. Biosynthetic Pathway for the Cyanide-Free Production of this compound in Escherichia coli by Utilizing Plant Cytochrome P450 79A2 and Bacterial Aldoxime Dehydratase - PMC [pmc.ncbi.nlm.nih.gov]

Phenylacetonitrile and its Analogues: An In-depth Technical Guide to their Pheromonal Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylacetonitrile (PAN), a volatile organic compound, plays a significant role in chemical communication across various species, notably as a pheromone in insects. This technical guide provides a comprehensive overview of the current scientific understanding of PAN and its analogues as pheromonal agents. It delves into their biosynthesis, perception, and the behavioral responses they elicit. Detailed experimental protocols for studying these interactions are provided, alongside a quantitative analysis of available electrophysiological and behavioral data. Furthermore, this guide explores the underlying signaling pathways involved in the detection of these semiochemicals, offering insights for researchers in chemical ecology, neurobiology, and the development of novel pest management strategies.

Introduction

This compound (CAS 140-29-4), also known as benzyl (B1604629) cyanide, is an aromatic nitrile with a characteristic pungent odor.[1] Beyond its industrial applications, PAN has been identified as a crucial semiochemical in the animal kingdom, acting as a pheromone that mediates intraspecific interactions. Its role is particularly well-documented in locusts, where it functions as a complex signal involved in social dynamics and defense mechanisms. The study of PAN and its structural analogues offers a window into the evolution of chemical communication and presents opportunities for the development of targeted and environmentally benign pest control strategies.

This compound as a Pheromone

Role in Locusts: An Anti-Cannibalism and Aposematic Signal

In the migratory locust (Locusta migratoria), PAN serves a dual function critical for survival in dense populations. It acts as an anti-cannibalistic pheromone, with its production being density-dependent and correlated with the degree of cannibalism.[2] This chemical deterrent helps to mitigate the negative consequences of high population densities.

Furthermore, PAN functions as an olfactory aposematic signal, warning predators of the locust's toxicity.[3][4] Gregarious locusts can convert PAN into the highly toxic compound hydrogen cyanide (HCN) upon being attacked, providing a potent chemical defense.[3] This dual role highlights the efficiency of a single molecule in mediating complex ecological interactions.

Attraction in Other Insects

In contrast to its repellent role in locusts, PAN, in combination with other volatile compounds, can act as an attractant for other insect species. For instance, a blend of this compound and acetic acid has been shown to be an effective attractant for both male and female pandemis leafroller moths (Pandemis pyrusana).

Biosynthesis of this compound

The biosynthesis of PAN in gregarious locusts originates from the amino acid L-phenylalanine. A key enzyme in this pathway has been identified as CYP305M2, a cytochrome P450 enzyme.[3] This enzyme catalyzes the conversion of phenylalanine to (Z)-phenylacetaldoxime, a precursor to PAN. The expression of the CYP305M2 gene is significantly upregulated in gregarious locusts compared to their solitary counterparts, correlating with the production of PAN in high-density populations.

Caption: Biosynthesis pathway of this compound (PAN) in gregarious locusts.

Analogues of this compound

The study of PAN analogues is crucial for understanding the structure-activity relationships that govern their pheromonal effects. While comprehensive comparative data remains an active area of research, studies on related nitrile-containing compounds and other structural modifications can provide insights into the chemical features necessary for receptor binding and behavioral responses. Key areas of investigation for analogues include modifications to the phenyl ring (e.g., substitution with different functional groups), changes to the length and structure of the alkyl chain, and alterations of the nitrile group itself.

Table 1: this compound and Potential Analogues for Study

| Compound Name | Structure | Potential Role/Modification |

| This compound (PAN) | C₆H₅CH₂CN | Parent pheromone |

| 4-Methoxythis compound | CH₃OC₆H₄CH₂CN | Electron-donating group on the phenyl ring |

| 4-Chlorothis compound | ClC₆H₄CH₂CN | Electron-withdrawing group on the phenyl ring |

| 3-Phenylpropionitrile | C₆H₅CH₂CH₂CN | Increased alkyl chain length |

| Benzoyl cyanide | C₆H₅COCN | Carbonyl group adjacent to the nitrile |

| Mandelonitrile | C₆H₅CH(OH)CN | Hydroxyl group on the alpha-carbon |

Note: This table presents a selection of potential analogues for investigation. Quantitative electrophysiological and behavioral data for these specific compounds in a comparative context are limited in the current literature.

Perception of this compound: Olfactory Receptors and Signaling Pathways

The detection of PAN by insects is mediated by specific olfactory receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs) within the antennae.

The this compound Receptor in Locusts

In the migratory locust, the specific receptor for PAN has been identified as OR70a .[4] This receptor demonstrates high sensitivity and specificity to PAN, and its functional knockout using genome editing techniques eliminates the cannibalistic deterrence behavior, confirming its critical role in PAN perception.

Olfactory Signaling Pathways

Upon binding of a ligand like PAN to an olfactory receptor, a signal transduction cascade is initiated, leading to the depolarization of the OSN and the generation of an action potential. In insects, two primary types of olfactory signaling pathways are known:

-

Ionotropic Receptor (IR) Pathway: IRs are ligand-gated ion channels. Upon odorant binding, the channel opens, allowing for the influx of cations and direct depolarization of the neuron.

-

Metabotropic (G-protein coupled receptor - GPCR) Pathway: Insect ORs, such as OR70a, are a unique class of ligand-gated ion channels that often form a complex with a highly conserved co-receptor called Orco. While they function as ion channels, there is also evidence for the involvement of G-protein signaling cascades in modulating the response. Recent studies in locusts have implicated the second messenger inositol (B14025) triphosphate (IP3) in the perception of another pheromone, 4-vinylanisole (4VA), suggesting a potential role for this pathway in PAN perception as well.

Caption: Postulated metabotropic signaling pathway for this compound perception.

Experimental Protocols

A variety of experimental techniques are employed to study the effects of this compound and its analogues on insect physiology and behavior.

Pheromone Collection and Analysis

-

Aeration (Volatile Collection): Insects are placed in a clean glass chamber, and purified air is passed over them. The effluent air, containing the emitted volatiles, is then passed through a sorbent trap (e.g., Porapak Q or Tenax) to capture the compounds.

-

Solvent Extraction: The collected volatiles are eluted from the sorbent trap using a high-purity solvent (e.g., hexane (B92381) or dichloromethane).

-

Gas Chromatography-Mass Spectrometry (GC-MS): The extract is analyzed by GC-MS to separate, identify, and quantify the individual components, including PAN.

Electrophysiology

-

Electroantennography (EAG): This technique measures the overall electrical response of the entire antenna to an odorant stimulus.

-

An insect antenna is excised and mounted between two electrodes.

-

A puff of air containing a known concentration of the test compound (e.g., PAN or an analogue) is delivered to the antenna.

-

The resulting depolarization of the olfactory sensory neurons is recorded as a negative voltage deflection, the amplitude of which is proportional to the strength of the stimulus.

-

-

Single-Cell Recording (SCR) / Single-Sensillum Recording (SSR): This technique allows for the recording of action potentials from individual olfactory sensory neurons.

-

A sharp tungsten microelectrode is inserted into the base of a single sensillum on the insect's antenna.

-

A reference electrode is placed elsewhere in the insect's body.

-

The firing rate of the neuron(s) within the sensillum is recorded in response to stimulation with the test compound. This provides information on the specificity and sensitivity of individual neurons.

-

References

- 1. This compound in locusts facilitates an antipredator defense by acting as an olfactory aposematic signal and cyanide precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Locusts employ neuronal sensory prioritization to reconcile two conflicting olfactory signals while aggregating - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Collection - StructureâActivity Relationship of a Broad-Spectrum Insect Odorant Receptor Agonist - ACS Chemical Biology - Figshare [figshare.com]

- 4. Toxin protects migratory locusts from cannibalism [mpg.de]

A Historical Perspective on the Synthesis of Phenylacetonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive historical overview of the key synthetic routes to Phenylacetonitrile (benzyl cyanide), a pivotal intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. This document details the evolution of synthetic methodologies, offering a comparative analysis of seminal methods, complete with experimental protocols and quantitative data to inform contemporary research and development.

Introduction: The Enduring Importance of this compound

This compound, with its reactive methylene (B1212753) group activated by both the phenyl ring and the nitrile functionality, has been a cornerstone of organic synthesis for over a century and a half. Its utility as a versatile C2 synthon has made it an indispensable precursor for a wide range of compounds, including analgesics, stimulants, and anticonvulsants. The historical development of its synthesis reflects the broader advancements in synthetic organic chemistry, from classical nucleophilic substitutions to modern catalytic approaches. This guide explores the primary historical methods for the preparation of this compound, providing a foundation for understanding its rich synthetic history and informing future process development.

Comparative Analysis of Historical Synthesis Methods

The following table summarizes the quantitative data for the principal historical methods of this compound synthesis, offering a clear comparison of their efficiencies and reaction conditions.

| Synthesis Method | Starting Material(s) | Key Reagents/Catalyst | Reaction Temperature | Reaction Time | Yield (%) | Reference(s) |

| Kolbe Nitrile Synthesis | Benzyl (B1604629) Chloride, Sodium Cyanide | 95% Ethanol (B145695) | Reflux (Steam Bath) | 4 hours | 80-90% | |

| Kolbe Nitrile Synthesis (Phase-Transfer Catalysis) | Benzyl Chloride, Sodium Cyanide | N,N-dimethyl cyclohexylamine, Toluene (B28343) | Reflux | 1 hour after addition | ~85% | |

| Oxidative Decarboxylation of Phenylalanine | L-Phenylalanine, Sodium Dichloroisocyanurate (NaDCCA) | Sodium Hydroxide (B78521), Dichloromethane | < 10°C then ambient | ~5 hours | 75-80% | |

| Oxidative Decarboxylation of Phenylalanine | L-Phenylalanine, Trichloroisocyanuric acid (TCCA) | Sodium Hydroxide, Diethyl ether | 25°C | 10 minutes | 98% | |

| Amination of Styrene (B11656) Oxide | Styrene Oxide, Ammonia | Zn₃₀.₁Cr₄.₃/γ-Al₂O₃ | 693 K (420°C) | Continuous flow | 87.9% |

Detailed Experimental Protocols